molecular formula C17H34N2O B8748013 1-[4-(Heptylamino)butyl]azepan-2-one CAS No. 113855-12-2

1-[4-(Heptylamino)butyl]azepan-2-one

Cat. No.: B8748013
CAS No.: 113855-12-2
M. Wt: 282.5 g/mol
InChI Key: TYFXNAAIIYNZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Heptylamino)butyl]azepan-2-one is a seven-membered lactam (azepan-2-one) derivative featuring a butyl chain substituted with a heptylamino group at the 4-position. Its molecular formula is C₁₇H₃₄N₂O, with a molecular weight of 282.47 g/mol. The lactam ring provides hydrogen-bonding capability, while the long alkyl chain enhances lipid solubility, which may influence pharmacokinetic properties like membrane permeability and bioavailability.

Properties

CAS No.

113855-12-2

Molecular Formula

C17H34N2O

Molecular Weight

282.5 g/mol

IUPAC Name

1-[4-(heptylamino)butyl]azepan-2-one

InChI

InChI=1S/C17H34N2O/c1-2-3-4-5-8-13-18-14-9-11-16-19-15-10-6-7-12-17(19)20/h18H,2-16H2,1H3

InChI Key

TYFXNAAIIYNZPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCCCCN1CCCCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison of Azepan-2-one Derivatives and Related Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents 13C NMR (Carbonyl) Key Applications/Properties
1-[4-(Heptylamino)butyl]azepan-2-one C₁₇H₃₄N₂O 282.47 Heptylamino-butyl ~175 ppm (lactam) Hypothesized use in drug delivery
1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one C₁₂H₁₇N₃O 219.28 Aminomethyl-pyridinyl ~170 ppm (lactam) Building block in organic synthesis
4-((2-(4-Hexylphenyl)-2-oxoethyl)amino)benzoic acid (8c) C₂₁H₂₅NO₃ 339.43 Hexylphenyl, ketone, benzoic acid ~200 ppm (ketone) Biological evaluation (e.g., enzyme inhibition)

Key Observations:

Lactam vs. Ketone Carbonyl Shifts :

  • The lactam carbonyl in azepan-2-one derivatives (e.g., ~170–175 ppm) resonates upfield compared to ketone carbonyls (~200 ppm) in benzoic acid derivatives like compound 8c . This difference reflects reduced electron withdrawal in lactams due to resonance stabilization.
  • The target compound’s lactam ring may enhance stability compared to linear ketones, as seen in ’s compounds, which are prone to hydrolysis .

Alkyl Chain Effects: The heptylamino group in the target compound introduces greater lipophilicity (logP ~4.2 estimated) compared to shorter-chain analogues (e.g., hexyl or propyl substituents in ’s 6o and 8b). Longer chains like octyl (e.g., 6q) may further increase hydrophobicity but reduce solubility . Pyridine-containing derivatives (e.g., ’s compound) exhibit lower molecular weights (~219 g/mol) and higher polarity due to the aromatic nitrogen, enabling π-π stacking interactions in drug design .

Biological Implications :

  • Benzoic acid derivatives () are often optimized for target binding via carboxylate groups, whereas azepan-2-one derivatives prioritize conformational flexibility and metabolic stability. For example, the rigid pyridine ring in ’s compound may enhance binding specificity to enzymes or receptors .

Key Findings:

  • HRMS Validation : All compounds in and showed <2 ppm error between calculated and observed HRMS values, ensuring structural fidelity. The target compound would require similar validation .
  • Solvent Effects : NMR data for ’s compounds were acquired in DMSO-d6, which resolves polar functional groups (e.g., NH and COOH). For the target compound, deuterochloroform may be preferred to observe alkyl chain protons .

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: The lactam NH in azepan-2-one derivatives (e.g., ) can act as a hydrogen bond donor, unlike the ketones in ’s compounds, which primarily accept bonds.

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